molecular formula C16H11N5O2S B489857 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-69-7

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B489857
CAS No.: 853891-69-7
M. Wt: 337.4g/mol
InChI Key: TYYAYUJHKZXXCP-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazolothiadiazole Core: This step often involves the reaction of hydrazine derivatives with thiosemicarbazides, followed by cyclization.

    Coupling with Pyridine Derivatives: The final step might involve coupling the triazolothiadiazole core with pyridine derivatives under specific conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or mCPBA.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Research might explore its effectiveness against various pathogens.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Benzodioxins: Compounds with the benzodioxin ring but different attached groups.

    Pyridine Derivatives: Compounds with the pyridine ring but different attached groups.

Uniqueness

The uniqueness of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical properties compared to other similar compounds.

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features several distinct structural motifs:

  • Benzodioxin ring : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Triazolo-thiadiazole moiety : Known for various bioactive properties, including anticancer and antimicrobial activities.
  • Pyridine group : Often involved in interactions with biological receptors.

The molecular formula of the compound is C19H17N5O4SC_{19}H_{17}N_{5}O_{4}S, and its molecular weight is approximately 389.43 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazolo-thiadiazole structure may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The pyridine moiety can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : The compound may interfere with DNA synthesis or repair mechanisms, contributing to its antiproliferative effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
HepG-2 (liver cancer)4.37 ± 0.7
A-549 (lung cancer)8.03 ± 0.5
HCT116 (colon cancer)3.29
MCF-7 (breast cancer)10.0

These findings suggest that the compound may exhibit significant cytotoxicity against a variety of tumor cells.

Antimicrobial Activity

In addition to anticancer properties, compounds containing the thiadiazole ring have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Thiadiazole Derivatives :
    A study investigating various thiadiazole derivatives found that those with similar structural features to our compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 and MCF-7. The most active derivative showed an IC50 value of 3.29 μM against HCT116 cells .
  • Molecular Docking Studies :
    Molecular docking studies have indicated that compounds with the triazolo-thiadiazole structure can effectively bind to key proteins involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-2-11(9-17-5-1)14-18-19-16-21(14)20-15(24-16)10-3-4-12-13(8-10)23-7-6-22-12/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYAYUJHKZXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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